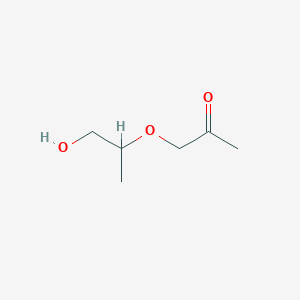
1-(1-Hydroxypropan-2-yloxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxypropan-2-yloxy)propan-2-one is a chemical compound with the molecular formula C₆H₁₄O₃. . This compound is part of the diol and ether chemical classes, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Hydroxypropan-2-yloxy)propan-2-one can be synthesized through the reaction of propylene oxide with propylene glycol under controlled conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and propylene glycol are mixed in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxypropan-2-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
1-(1-Hydroxypropan-2-yloxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxypropan-2-yloxy)propan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as a stabilizer for enzymes by forming hydrogen bonds with the active sites, thereby enhancing their stability and activity. In chemical reactions, it serves as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxypropan-2-yloxy)propan-1-ol: Similar in structure but differs in the position of the hydroxyl group.
2-(1-Hydroxypropan-2-yloxy)propanoic acid: Contains an additional carboxyl group, making it more acidic.
2-Propanone, 1-hydroxy-: A simpler compound with fewer hydroxyl groups.
Uniqueness
1-(1-Hydroxypropan-2-yloxy)propan-2-one is unique due to its dual functionality as both a diol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-(1-hydroxypropan-2-yloxy)propan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(8)4-9-6(2)3-7/h6-7H,3-4H2,1-2H3 |
InChI Key |
UKMDZQOVHHHBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
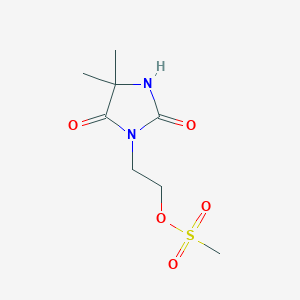
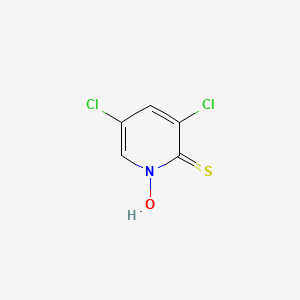



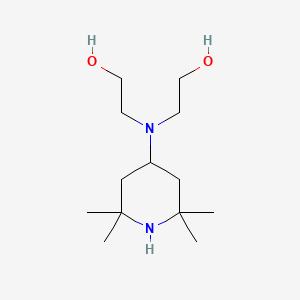
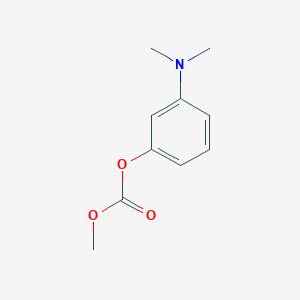

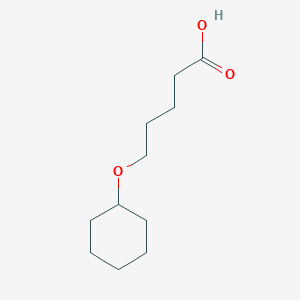
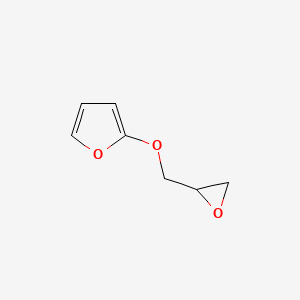

![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
